

# 5-Chlorofuro[3,2-b]pyridine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-Chlorofuro[3,2-b]pyridine

Cat. No.: B180585

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CAS Number: 182691-76-5

This technical guide provides an in-depth overview of **5-Chlorofuro[3,2-b]pyridine**, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, outlines synthetic approaches, and explores its potential applications, particularly in the design of kinase inhibitors.

## Core Chemical Data

**5-Chlorofuro[3,2-b]pyridine** is a solid, bicyclic heteroaromatic compound. Below is a summary of its key chemical identifiers and properties.

Property	Value	Source(s)
CAS Number	182691-76-5	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNO	<a href="#">[1]</a>
Molecular Weight	153.57 g/mol	
IUPAC Name	5-chlorofuro[3,2-b]pyridine	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[1]</a>
Storage	Inert atmosphere, 2-8°C	<a href="#">[1]</a>

## Synthesis and Reactivity

While a specific, detailed protocol for the direct synthesis of **5-Chlorofuro[3,2-b]pyridine** is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous furo[3,2-b]pyridine systems. The construction of the furo[3,2-b]pyridine scaffold often involves the formation of the furan ring onto a pre-existing pyridine core. Key synthetic strategies include palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations.

One plausible approach involves the Sonogashira cross-coupling of a suitably substituted pyridine, such as a 3-chloro-2-hydroxypyridine, with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.

The chlorine atom at the 5-position of the furo[3,2-b]pyridine core is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This makes **5-Chlorofuro[3,2-b]pyridine** a valuable intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.

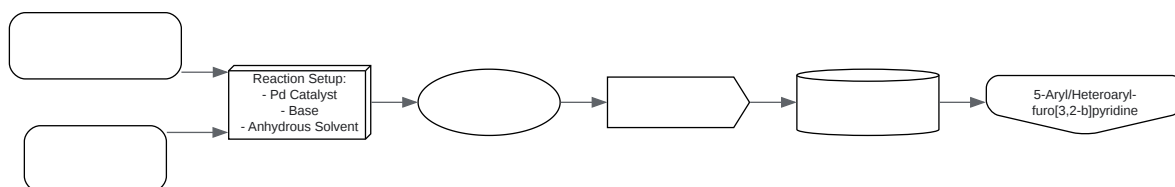
Below are generalized experimental protocols for common cross-coupling reactions that can be adapted for **5-Chlorofuro[3,2-b]pyridine**.

## Experimental Protocols

### 1. Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.

- Reaction Workflow:



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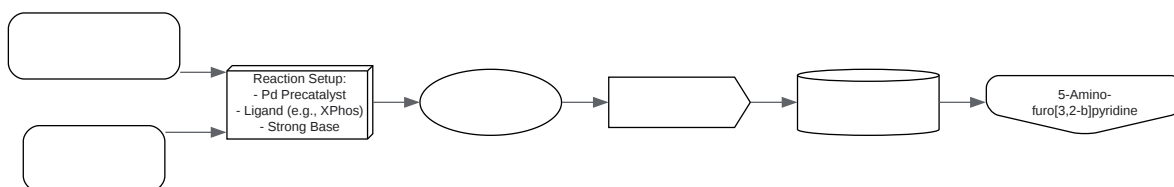
A typical workflow for a Suzuki-Miyaura coupling reaction.

- General Procedure:
  - To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add **5-Chlorofuro[3,2-b]pyridine** (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.02-0.05 eq), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq).
  - Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
  - Degas the reaction mixture.
  - Heat the mixture to 80-120 °C and stir until the reaction is complete, monitoring by TLC or LC-MS.
  - Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
  - Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

## 2. Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide.

- Reaction Workflow:



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A typical workflow for a Buchwald-Hartwig amination reaction.

- General Procedure:
  - In an oven-dried Schlenk tube under an inert atmosphere, combine **5-Chlorofuro[3,2-b]pyridine** (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
  - Add an anhydrous solvent, such as toluene or 1,4-dioxane.
  - Seal the tube and heat the reaction mixture at 80-110 °C.
  - Monitor the reaction by TLC or LC-MS until the starting material is consumed.
  - After cooling, quench the reaction and extract with an organic solvent.
  - Wash the combined organic layers, dry, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography.

## Applications in Drug Discovery

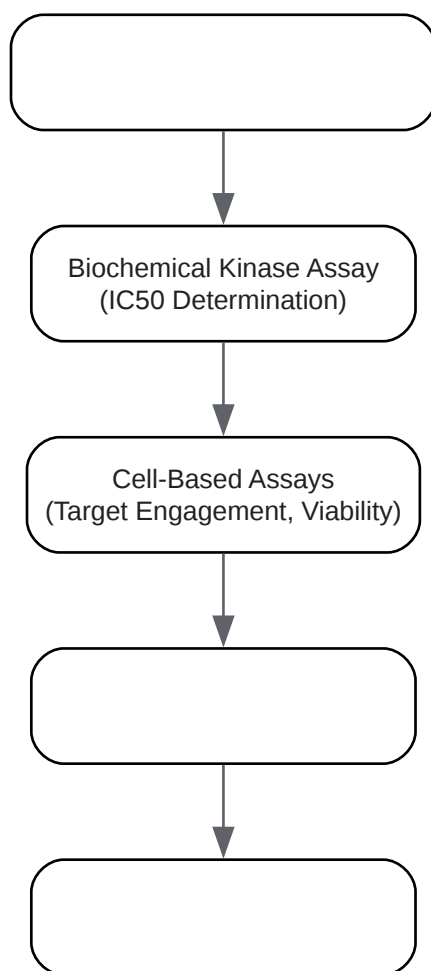
The furo[3,2-b]pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds.<sup>[2][3]</sup> Derivatives have shown potential as anticancer agents and, notably, as potent and selective kinase inhibitors.<sup>[1][2][3][4]</sup>

## Kinase Inhibition

The furo[3,2-b]pyridine core has been identified as a valuable framework for developing inhibitors of several protein kinases, including Cdc-like kinases (CLKs), which are involved in the regulation of RNA splicing.[1][3] Inhibition of these kinases is a promising strategy for treating various diseases, including cancer.

While specific data for **5-Chlorofuro[3,2-b]pyridine** is limited, the general workflow for evaluating a novel kinase inhibitor derived from this scaffold is outlined below.

- Kinase Inhibitor Evaluation Workflow:



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A general workflow for the evaluation of a novel kinase inhibitor.

## Suppliers

**5-Chlorofuro[3,2-b]pyridine** is available from several chemical suppliers, including:

- Sigma-Aldrich[1]
- Ambeed, Inc.
- BenchChem

Pricing and availability may vary. It is recommended to consult the respective company websites for the most current information.

## Safety Information

**5-Chlorofuro[3,2-b]pyridine** is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be worn when handling this compound. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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## References

- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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